2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol
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Overview
Description
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 1-methyl-1H-imidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine.
Substitution on the Phenol Ring: The tert-butyl group is introduced onto the phenol ring through a Friedel-Crafts alkylation reaction.
Coupling of the Imidazole and Phenol Rings: The final step involves coupling the imidazole ring with the substituted phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Various alkylated or arylated phenolic compounds.
Scientific Research Applications
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-Methyl-1H-imidazol-2-ylcarbamate: Similar in structure but with a carbamate group instead of a phenol group.
tert-Butyl (2-(1-Methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate: Another related compound with a different substitution pattern.
Uniqueness
2-(Tert-butyl)-4-(1-methyl-1H-imidazol-2-YL)phenol is unique due to its combination of a phenol group with a tert-butyl and imidazole substitution. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-tert-butyl-4-(1-methylimidazol-2-yl)phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-9-10(5-6-12(11)17)13-15-7-8-16(13)4/h5-9,17H,1-4H3 |
InChI Key |
WUBUIFSVXWFWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=NC=CN2C)O |
Origin of Product |
United States |
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